molecular formula C5H8N2S B1319738 1-(Thiazol-2-yl)ethanamine CAS No. 432047-36-4

1-(Thiazol-2-yl)ethanamine

Cat. No.: B1319738
CAS No.: 432047-36-4
M. Wt: 128.2 g/mol
InChI Key: DUOLTCNKKZZNIC-UHFFFAOYSA-N
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Description

1-(Thiazol-2-yl)ethanamine is an organic compound characterized by the presence of a thiazole ring attached to an ethanamine group. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry.

Mechanism of Action

Target of Action

Thiazole derivatives have been found to exhibit a wide range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects . These diverse activities suggest that thiazole compounds may interact with multiple targets in the body.

Mode of Action

Thiazole compounds are known to interact with their targets in various ways, leading to changes in cellular function . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . This allows the thiazole ring to undergo electrophilic substitution at the C-5 atom and nucleophilic substitution at the C-2 atom .

Biochemical Pathways

Thiazole compounds have been found to influence a variety of biological pathways due to their diverse biological activities . For instance, thiazole compounds can affect the synthesis of neurotransmitters, such as acetylcholine, which plays a crucial role in the normal functioning of the nervous system .

Pharmacokinetics

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . This suggests that the compound’s bioavailability may be influenced by these properties.

Result of Action

Thiazole compounds have been found to exhibit a wide range of biological activities, suggesting that they can induce various molecular and cellular changes .

Action Environment

The solubility properties of thiazole compounds suggest that their action and stability may be influenced by the surrounding environment .

Biochemical Analysis

Biochemical Properties

1-(Thiazol-2-yl)ethanamine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. The thiazole ring in this compound is known for its aromaticity, which allows it to participate in electrophilic and nucleophilic substitution reactions . This compound can interact with enzymes such as thiamine pyrophosphate-dependent enzymes, which are involved in carbohydrate metabolism. The nature of these interactions often involves the formation of covalent bonds or hydrogen bonds, which stabilize the enzyme-substrate complex and facilitate the catalytic process.

Cellular Effects

This compound has various effects on different types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it can affect the synthesis of neurotransmitters such as acetylcholine, which is crucial for the normal functioning of the nervous system . Additionally, this compound can impact cellular metabolism by participating in the release of energy from carbohydrates during metabolism.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. It can bind to specific receptors or enzymes, leading to enzyme inhibition or activation. For example, the thiazole ring in this compound can interact with the active site of enzymes, inhibiting their activity by forming a stable enzyme-inhibitor complex . This interaction can result in changes in gene expression, ultimately affecting cellular function and metabolism.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under normal laboratory conditions, but it can degrade over time when exposed to light or heat . Long-term exposure to this compound in in vitro or in vivo studies has shown that it can have sustained effects on cellular metabolism and function.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it can have beneficial effects, such as enhancing neurotransmitter synthesis and improving metabolic function. At high doses, this compound can exhibit toxic or adverse effects, including neurotoxicity and hepatotoxicity . Threshold effects have been observed, where the compound’s beneficial effects are only seen within a specific dosage range, beyond which adverse effects become prominent.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism. For example, it can be metabolized by thiamine pyrophosphate-dependent enzymes, which play a role in carbohydrate metabolism . The metabolic flux and levels of metabolites can be affected by the presence of this compound, leading to changes in energy production and utilization within cells.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be transported across cell membranes by active transport mechanisms, involving transporters such as organic cation transporters . Once inside the cell, this compound can bind to intracellular proteins, affecting its localization and accumulation within specific cellular compartments.

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. This compound can be directed to specific compartments or organelles within the cell, such as the mitochondria or the endoplasmic reticulum . The activity and function of this compound can be affected by its localization, as it may interact with different biomolecules within these compartments, influencing cellular processes and metabolic pathways.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(Thiazol-2-yl)ethanamine can be synthesized through several methods. One common approach involves the reaction of 2-bromoacetophenone with thiourea, followed by cyclization to form the thiazole ring. The resulting intermediate is then subjected to reductive amination to yield this compound .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of this compound .

Chemical Reactions Analysis

Types of Reactions: 1-(Thiazol-2-yl)ethanamine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include sulfoxides, sulfones, dihydrothiazoles, and various substituted thiazole derivatives .

Comparison with Similar Compounds

Uniqueness: 1-(Thiazol-2-yl)ethanamine is unique due to its specific structure, which allows for versatile chemical modifications and a broad range of applications. Its ability to undergo various chemical reactions and form diverse derivatives makes it a valuable compound in scientific research and industrial applications .

Properties

IUPAC Name

1-(1,3-thiazol-2-yl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N2S/c1-4(6)5-7-2-3-8-5/h2-4H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUOLTCNKKZZNIC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NC=CS1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30918866
Record name 1-(1,3-Thiazol-2-yl)ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30918866
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

128.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

432047-36-4, 92932-33-7
Record name α-Methyl-2-thiazolemethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=432047-36-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(1,3-Thiazol-2-yl)ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30918866
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(1,3-thiazol-2-yl)ethanamine
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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